molecular formula C8H15NO2 B1532719 1,1-Dimethyl-4-nitrocyclohexane CAS No. 2172032-17-4

1,1-Dimethyl-4-nitrocyclohexane

Cat. No.: B1532719
CAS No.: 2172032-17-4
M. Wt: 157.21 g/mol
InChI Key: RVBLVKDRNBJDOU-UHFFFAOYSA-N
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Description

1,1-Dimethyl-4-nitrocyclohexane is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, where two methyl groups are attached to the first carbon and a nitro group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-4-nitrocyclohexane can be synthesized through the nitration of 1,1-dimethylcyclohexane. The nitration process typically involves the use of nitric acid or nitrogen dioxide as nitrating agents. The reaction is carried out under controlled conditions to ensure selective nitration at the desired position on the cyclohexane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as N-hydroxyphthalimide can enhance the selectivity and efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under suitable conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

1,1-Dimethyl-4-nitrocyclohexane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial

Properties

IUPAC Name

1,1-dimethyl-4-nitrocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)5-3-7(4-6-8)9(10)11/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLVKDRNBJDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Dimethyl-4-nitrocyclohexane
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Reactant of Route 4
1,1-Dimethyl-4-nitrocyclohexane
Reactant of Route 5
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Reactant of Route 6
1,1-Dimethyl-4-nitrocyclohexane

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